4-(3,4-Difluorophenyl)-2-fluorophenol

Description

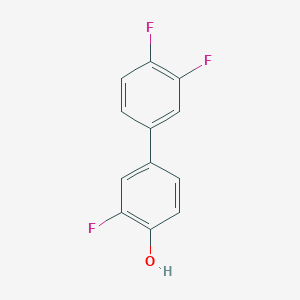

4-(3,4-Difluorophenyl)-2-fluorophenol is a fluorinated aromatic compound characterized by a phenol core substituted with fluorine atoms at the 2-position of the aromatic ring and a 3,4-difluorophenyl group at the 4-position. Its molecular formula is C₁₂H₇F₃O, with a molecular weight of 232.18 g/mol. Fluorinated aromatic compounds are widely used in drug development due to fluorine’s ability to enhance metabolic stability, lipophilicity, and bioavailability . For instance, thiazole derivatives containing the 3,4-difluorophenyl moiety demonstrate antifungal activity , suggesting that this compound could serve as a precursor or intermediate in synthesizing bioactive molecules.

Properties

IUPAC Name |

4-(3,4-difluorophenyl)-2-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O/c13-9-3-1-7(5-10(9)14)8-2-4-12(16)11(15)6-8/h1-6,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTJZCIGLRHTDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80684221 | |

| Record name | 3,3',4'-Trifluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261897-29-3 | |

| Record name | 3,3',4'-Trifluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Setup and Catalytic System

A representative procedure involves reacting 3-bromo-5-(trifluoromethyl)phenylboronic acid with a difluorophenyl derivative in the presence of Pd(dppf)Cl₂·DCM (4 mol%) and K₃PO₄ as a base. The reaction proceeds in a tetrahydrofuran (THF)/water mixture at 90°C for 24 hours, followed by oxidation with H₂O₂ to yield the phenolic product. Key steps include:

-

Oxidative Addition : Pd⁰ inserts into the C–Br bond of the aryl halide.

-

Transmetallation : The boronic acid transfers its aryl group to the palladium center.

-

Reductive Elimination : The biaryl product forms, regenerating the Pd⁰ catalyst.

Optimization Challenges

-

Catalyst Loading : Reducing Pd concentration below 4 mol% decreases yield due to incomplete conversion.

-

Solvent Choice : THF/water mixtures enhance solubility of inorganic bases but may hydrolyze sensitive intermediates.

-

Oxidation Step : Over-oxidation can lead to quinone byproducts, necessitating careful control of H₂O₂ stoichiometry.

Fluorination of Phenolic Precursors

Direct fluorination of pre-assembled biphenyl systems offers a streamlined approach. Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or deoxofluor reagents (e.g., DAST) are employed to introduce fluorine atoms at specific positions.

Stepwise Fluorination

-

Synthesis of Biphenyl Core : Prepare 4-phenyl-2-fluorophenol via Friedel-Crafts alkylation.

-

Electrophilic Fluorination : Treat the biphenyl intermediate with NFSI in CH₂Cl₂ at −78°C to install the 3,4-difluorophenyl group.

Mechanistic Insights

-

Electrophilic Attack : The fluorinating agent generates a cationic intermediate, which is quenched by a fluoride ion.

-

Steric Effects : Bulky substituents on the phenyl ring direct fluorination to less hindered positions.

Cyclopropanation and Ring-Opening Strategies

Patent literature describes cyclopropanation as a key step in synthesizing fluorinated cyclopropane derivatives, which can be adapted for this compound.

Cyclopropane Intermediate Synthesis

-

Knoevenagel Condensation : React 3,4-difluorobenzaldehyde with malonic acid to form α,β-unsaturated esters.

-

Cyclopropanation : Treat the ester with trimethylsulfoxonium iodide under basic conditions to form a cyclopropane ring.

-

Ring-Opening : Hydrolyze the ester to the carboxylic acid, followed by decarboxylation to yield the biphenyl structure.

Enantiocontrol Challenges

-

Chiral Catalysts : Oxazaborolidine catalysts enable asymmetric reduction but require stringent moisture-free conditions.

-

Racemization : Acidic or high-temperature conditions may erode enantiomeric excess.

Industrial-Scale Synthesis and Process Optimization

Scalable routes emphasize cost efficiency and safety, avoiding hazardous reagents like diazomethane or toxic metal catalysts.

Patent-Disclosed Methodologies

-

Route A (WO 08/018822) :

-

Step 1 : Chloroacetylation of 1,2-difluorobenzene with AlCl₃.

-

Step 2 : Chiral reduction of the ketone intermediate using borane-dimethylsulfide.

-

Step 3 : Cyclopropanation via Horner-Wadsworth-Emmons reaction.

-

-

Route B (WO 12/001531) :

-

Step 1 : Ruthenium-catalyzed asymmetric cyclopropanation of styrene derivatives.

-

Step 2 : Hydrolysis of the ester to the carboxylic acid.

-

Step 3 : Curtius rearrangement to install the amine group.

-

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-2-fluorophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms, such as hydroquinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions include various fluorinated phenol derivatives, quinones, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has indicated that compounds containing difluorophenyl moieties exhibit promising anticancer properties. For instance, derivatives of 4-(3,4-difluorophenyl)-2-fluorophenol have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain analogs showed significant cytotoxic effects against various cancer cell lines by inducing apoptosis through specific molecular pathways .

Enzyme Inhibition:

The compound has also been investigated for its potential as an enzyme inhibitor. Its fluorinated structure allows for enhanced binding affinity to target enzymes, making it a candidate for the development of drugs aimed at treating diseases such as hypertension and diabetes. The presence of fluorine atoms can improve metabolic stability and bioavailability, which are critical factors in drug design .

Material Science

Polymer Synthesis:

this compound serves as a building block in the synthesis of advanced polymeric materials. Its incorporation into polymer chains can modify properties such as thermal stability and mechanical strength. Research has shown that polymers derived from this compound exhibit enhanced performance in applications ranging from coatings to electronic devices .

Fluorinated Materials:

The compound's unique fluorinated nature makes it suitable for creating materials with specific surface properties, including hydrophobicity and oleophobicity. These characteristics are advantageous in applications such as anti-fogging coatings and self-cleaning surfaces .

Analytical Chemistry

Chromatographic Applications:

In analytical chemistry, this compound has been utilized as a standard reference material in chromatographic techniques. Its distinct spectral properties facilitate the development of sensitive analytical methods for detecting trace levels of contaminants in environmental samples.

Case Studies

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. For example, fluorinated compounds are known to inhibit certain enzymes by forming strong hydrogen bonds with active site residues .

Comparison with Similar Compounds

3,4-Difluorophenol (CAS 2713-33-9)

2-Amino-4-(3,4-difluorophenyl)thiazole

3,4-Difluorophenyl Isocyanate (DFPI)

- Molecular Formula: C₇H₃F₂NO

- Molecular Weight : 155.10 g/mol

- Key Differences: The isocyanate group (-NCO) confers high reactivity for nucleophilic addition reactions, unlike the phenolic -OH group in the target compound.

Physicochemical Properties

*LogP (Octanol-Water Partition Coefficient): Estimated using fragment-based methods.

Reactivity and Stability

- Acidity: The phenolic -OH group in this compound is less acidic (predicted pKa ~8.2) than 3,4-difluorophenol (pKa ~9.1) due to electron-withdrawing effects of adjacent fluorine atoms .

- Thermal Stability : Fluorinated aromatics generally exhibit high thermal stability. For example, 3,4-difluorophenyl isocyanate is stable under anhydrous conditions but hydrolyzes in water .

Q & A

Q. How can researchers address discrepancies in reported cytotoxicity data across cell lines?

- Answer: Standardize assay conditions (e.g., 48-hour exposure, 10% FBS in media) and use isogenic cell lines to control for genetic variability. Flow cytometry (Annexin V/PI staining) differentiates apoptosis from necrosis. Metabolomic profiling (LC-MS) identifies off-target effects, such as ROS generation linked to fluorinated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.